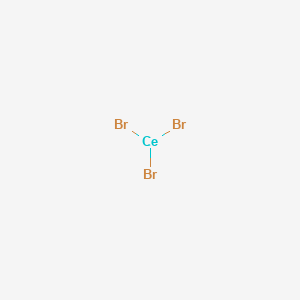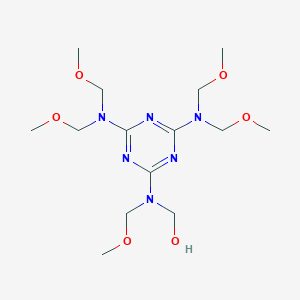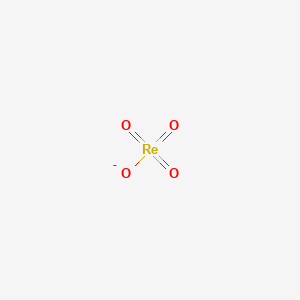
Perrhenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perrhenate is an anion with the chemical formula ReO₄⁻. It is a tetrahedral oxoanion of rhenium, similar in structure to pertechnetate (TcO₄⁻), permanganate (MnO₄⁻), and perchlorate (ClO₄⁻). This compound is known for its stability over a broad pH range and can be precipitated from solutions using organic cations . The rhenium in this compound is in the +7 oxidation state, making it a high-valence compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Perrhenate salts, such as sodium this compound and ammonium this compound, are typically prepared by oxidizing rhenium compounds with nitric acid, followed by neutralization of the resulting perrhenic acid . For example, the addition of tetrabutylammonium chloride to aqueous solutions of sodium this compound yields tetrabutylammonium this compound, which is soluble in organic solvents .
Industrial Production Methods: Industrial production of this compound often involves the hydrometallurgical processing of rhenium-containing materials. For instance, lithium this compound can be produced from solutions obtained during the processing of lithium-ion battery scrap. This method involves reacting perrhenic acid with lithium carbonate under controlled conditions . Another method includes the neutralization of perrhenic acid solution by rubidium carbonate or hydroxide, resulting in the precipitation of rubidium this compound .
Types of Reactions:
Reaction with Sulfide: this compound reacts with sulfide sources like hydrogen sulfide to form tetrathiothis compound (ReS₄⁻), with an intermediate being [ReO₃S]⁻.
Redox Reactions: Unlike permanganate, this compound is non-oxidizing. replacement of some oxo ligands can induce redox reactions.
Common Reagents and Conditions:
Trimethylsilyl Chloride: Used to produce the oxychloride of rhenium (V) from tetrabutylammonium this compound.
Hydrogen: Used in the reduction of ammonium this compound to produce rhenium powder.
Major Products:
Tetrathiothis compound (ReS₄⁻): Formed from the reaction with sulfide.
Rhenium Powder: Produced from the hydrogen reduction of ammonium this compound.
Wissenschaftliche Forschungsanwendungen
Perrhenate has diverse applications in scientific research:
Wirkmechanismus
Perrhenate is often compared with pertechnetate (TcO₄⁻) due to their similar chemical and physical properties . Both are tetrahedral oxoanions and exhibit similar behavior in aqueous media. this compound is less prone to redox reactions compared to permanganate (MnO₄⁻) and pertechnetate . The proton affinity of this compound is slightly lower than that of pertechnetate, indicating that this compound is a weaker base .
Vergleich Mit ähnlichen Verbindungen
- Pertechnetate (TcO₄⁻)
- Permanganate (MnO₄⁻)
- Perchlorate (ClO₄⁻)
- Perbromate (BrO₄⁻)
- Periodate (IO₄⁻)
Perrhenate’s unique stability and non-oxidizing nature make it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
oxido(trioxo)rhenium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.Re/q;;;-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWXHJFQOFOBAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Re](=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4Re- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092105-66-2 |
Source


|
| Record name | Rhenate (Re(OH)O3sup(1-)), (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092105662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
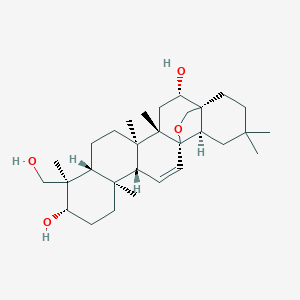
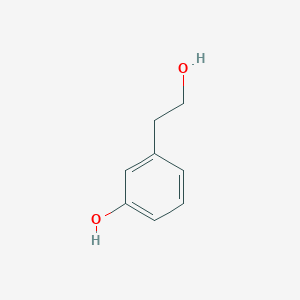
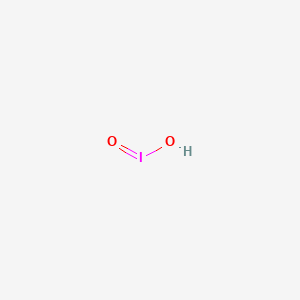
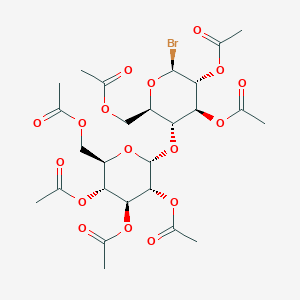
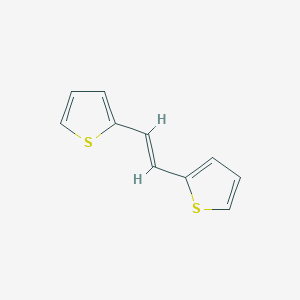
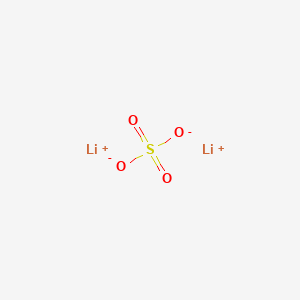
![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)
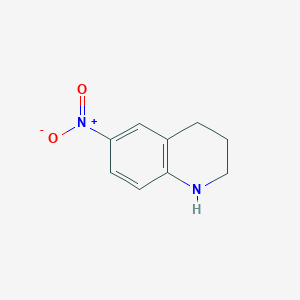
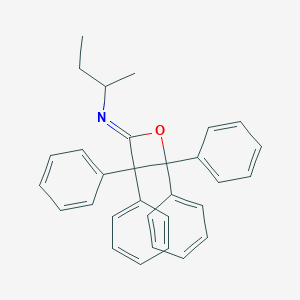
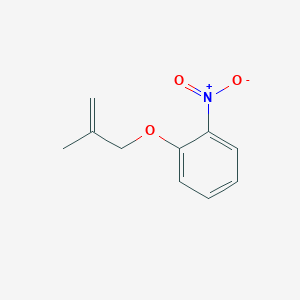
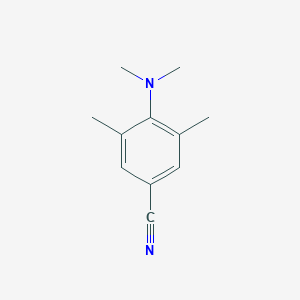
![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
